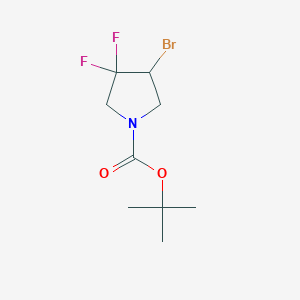

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate

Description

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound characterized by a bromine substituent at the 4-position and two fluorine atoms at the 3,3-positions of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and pharmaceutical agents. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the difluoro substitution influences ring conformation and electronic properties .

Properties

IUPAC Name |

tert-butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrF2NO2/c1-8(2,3)15-7(14)13-4-6(10)9(11,12)5-13/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSFUDYRSKPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate-Mediated Bromination

Bromination at the 4-position of pyrrolidine derivatives often involves enolate formation. For instance, tert-butyl 3-oxopyrrolidine-1-carboxylate can be deprotonated at the α-position using a strong base (e.g., LDA or NaHMDS), followed by electrophilic bromination with bromine (Br₂) or N-bromosuccinimide (NBS). This approach mirrors the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, where bromine in chloroform with disodium hydrogen phosphate yielded a 42% isolated product after recrystallization.

Optimized Protocol:

Radical Bromination

For saturated pyrrolidine systems, allylic or tertiary C-H bromination using NBS and a radical initiator (e.g., AIBN) offers an alternative. In the synthesis of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate, NBS in THF under reflux achieved 73% yield. Applied to pyrrolidine, this method could selectively introduce bromine at position 4 if the 3,3-difluoro groups direct radical stability.

Reaction Conditions:

-

Reagent: NBS (1.2 equiv), AIBN (0.1 equiv)

-

Solvent: THF or CCl₄

-

Temperature: Reflux (66–80°C)

Sequential Fluorination and Bromination

A two-step approach combining fluorination and bromination is often optimal:

Step 1: Fluorination

-

Starting material: tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Treatment with DAST in DCM yields tert-butyl 3,3-difluoropyrrolidine-1-carboxylate.

Step 2: Bromination

-

Bromination at position 4 via enolate or radical methods (Section 2).

Overall Yield: 35–55% (dependent on bromination efficiency).

Alternative Synthetic Pathways

Nucleophilic Substitution

Replacing a hydroxyl or amino group at position 4 with bromide is theoretically feasible. For tert-butyl 4-hydroxy-3,3-difluoropyrrolidine-1-carboxylate, treatment with PBr₃ or HBr could yield the target compound. However, this method risks over-bromination or elimination.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Enolate Bromination | LDA, Br₂, THF, -78°C | 40–60% | High regioselectivity | Sensitivity to moisture, base cost |

| Radical Bromination | NBS, AIBN, THF, reflux | 50–70% | Mild conditions | Competing side reactions |

| Sequential Fluorination | DAST → Bromination | 35–55% | Reliable fluorination step | Multi-step purification |

| Nucleophilic Substitution | PBr₃, DCM, 0°C | 20–40% | Simple setup | Low yield, byproduct formation |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrrolidine ring .

Scientific Research Applications

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine and difluoromethyl groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS 1408074-83-8)

- Structural Difference: Replaces bromine with an amino (-NH₂) group at the 4-position.

- Properties: Molecular Weight: 222.23 g/mol (vs. ~294.12 g/mol for the bromo analog). Reactivity: The amino group enables nucleophilic coupling (e.g., amide bond formation) and participation in reductive amination. Applications: Used in kinase inhibitor synthesis and as a building block for peptidomimetics .

(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1290191-73-9)

- Structural Difference: Mono-fluoro substitution at position 4 and stereospecific amino group at position 3.

- Properties :

tert-Butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate (CAS 159503-91-0)

tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate (CAS 169750-42-9)

- Structural Difference: Mono-fluoro substitution at position 4 and a carbamate group.

- Applications : Used in peptide synthesis and as a chiral auxiliary in asymmetric catalysis .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate | C₉H₁₄BrF₂NO₂ | ~294.12 | 4-Br, 3,3-F₂ | Cross-coupling intermediates, drug synthesis |

| tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | C₉H₁₆F₂N₂O₂ | 222.23 | 4-NH₂, 3,3-F₂ | Kinase inhibitors, peptidomimetics |

| (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | C₁₀H₁₇FN₂O₂ | 216.25 | 3-NH₂, 4-F | Chiral building blocks |

| tert-Butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate | C₁₀H₁₆BrNO₂ | 262.15 | 4-Br, unsaturated ring | Heterocyclic chemistry |

Biological Activity

tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound with a molecular formula of C9H14BrF2NO2. It belongs to the pyrrolidine class of compounds and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.

- Molecular Formula : C9H14BrF2NO2

- Molecular Weight : 286.113 g/mol

- CAS Number : 2167546-25-8

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, influencing various biochemical pathways. The presence of the bromine and difluoromethyl groups may enhance its binding affinity and specificity for certain biological targets, potentially leading to enzyme inhibition or modulation of receptor activity .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. In studies involving various microbial strains, this compound has been evaluated for its efficacy against pathogens such as Entamoeba histolytica and Trichomonas vaginalis. The compound demonstrated significant inhibitory effects, with IC50 values indicating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where it acts as a substrate or inhibitor for various enzymes. This property is particularly valuable in drug discovery and development, where understanding enzyme interactions can lead to the identification of new therapeutic agents .

Similar Compounds

A comparison with similar compounds highlights the unique structural features of this compound:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate | Piperidine | Six-membered ring; similar biological activity |

| tert-Butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate | Bromomethyl | Contains a bromomethyl group; different reactivity |

These comparisons illustrate how structural variations can influence biological activity and reactivity.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted at Banaras Hindu University evaluated the antimicrobial efficacy of this compound against E. histolytica and T. vaginalis. The compound was tested at varying concentrations, revealing significant inhibition at lower concentrations compared to standard treatments like metronidazole. The results suggested a promising role for this compound in treating protozoal infections .

Case Study 2: Enzyme Interaction Analysis

In another study focused on enzyme interactions, researchers found that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified through kinetic assays, demonstrating a potential application in metabolic disorder treatments .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step halogenation and fluorination of a pyrrolidine precursor. For example, bromination at the 4-position can be achieved using reagents like NBS (N-bromosuccinimide) under radical initiation, while difluorination at the 3,3-positions may employ DAST (diethylaminosulfur trifluoride) or analogous fluorinating agents. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield and purity. For instance, THF or dichloromethane as solvents and temperatures between 0°C to room temperature are often optimal for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the pyrrolidine backbone and substituent positions. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while bromine and fluorine substituents influence neighboring proton splitting patterns.

- ¹⁹F NMR : Essential for resolving the 3,3-difluoro environment, showing distinct coupling constants (e.g., J₃₋₄ for bromine-fluorine interactions).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₉H₁₃BrF₂NO₂) and detects isotopic patterns from bromine. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to moisture and light. Storage in amber glass vials under inert gas (Ar/N₂) at 2–8°C prevents degradation. Long-term stability tests using HPLC or TLC can monitor hydrolytic decomposition, particularly at the ester or bromine moieties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations model electronic effects of the bromine and fluorine substituents, predicting regioselectivity in Suzuki or Buchwald-Hartwig couplings. For example, the electron-withdrawing nature of fluorine may activate the bromine for nucleophilic displacement, while steric hindrance from the tert-butyl group directs coupling to specific positions. Transition-state optimization using software like Gaussian or ORCA helps validate mechanistic pathways .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., disordered atoms, twinning) require high-resolution data (d-spacing < 1 Å) and refinement using programs like SHELXL. Strategies include:

Q. How do electronic effects of substituents influence nucleophilic substitution reactions?

The 3,3-difluoro groups withdraw electron density, polarizing the C-Br bond and enhancing electrophilicity at C4. Steric hindrance from the tert-butyl group limits nucleophile approach to specific trajectories. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and Hammett plots quantify these effects, guiding solvent/catalyst selection for optimized substitution .

Q. What analytical approaches identify by-products during synthesis?

LC-MS or GC-MS with high-resolution columns (C18 for LC, DB-5 for GC) separates and identifies by-products (e.g., debrominated or hydrolyzed derivatives). Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) measures impurity levels. Method development should account for the compound’s UV activity (λ~210 nm for LC) or volatility (for GC) .

Methodological Tables

Q. Table 1: Key Spectral Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz) | - tert-butyl: δ 1.44 (s, 9H) - Pyrrolidine H4: δ 4.2–4.5 (m, split by F) |

| ¹⁹F NMR | - δ -120 to -140 ppm (AB system, J₃₋₃ ~ 250 Hz) |

| HRMS | [M+H]⁺ calc. for C₉H₁₃BrF₂NO₂: 308.0094; observed: 308.0096 |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents Br loss |

| Solvent | Anhydrous THF | Enhances solubility |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Facilitates coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.